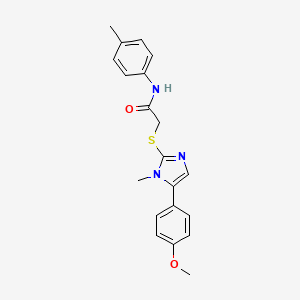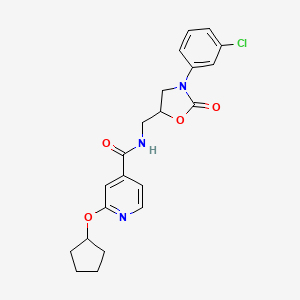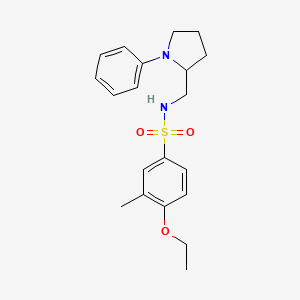
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is substituted with a methoxyphenyl group and a thioacetamide group. Methoxyphenyl refers to a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached, and thioacetamide refers to an acetamide group where the oxygen has been replaced with a sulfur atom .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The imidazole ring, for example, is a common component of many biologically active molecules and is known to participate in various chemical reactions. The thioacetamide group might also be expected to exhibit unique reactivity .科学的研究の応用
Antifungal Activity
The compound’s thio-substituted imidazole moiety has demonstrated antifungal properties. Researchers have explored its efficacy against fungal pathogens, making it a potential candidate for antifungal drug development .
Anticancer Potential
Investigations into the compound’s cytotoxic effects have revealed promising results. Specifically, it inhibits the growth of certain cancer cell lines, such as the SK-MEL-2 cell line. Further studies are warranted to explore its mechanism of action and potential as an anticancer agent .
Antimicrobial and Antibiotic Properties
Derived from 4H-1,2,4-triazole-3-thiol, S-alkylated compounds like this one have demonstrated antimicrobial and antibiotic activity. Researchers have observed its effectiveness against various microorganisms, making it relevant in the fight against infections .
Protein Inhibition
The compound’s structural features suggest potential protein inhibitory action. It may play a role in diseases such as diabetes, obesity, and cancer. Further investigations are needed to elucidate its specific targets and mechanisms .
Medicinal Chemistry
Given the importance of 1,2,4-triazole moieties in synthetic medicines, this compound could serve as a valuable scaffold for drug design. Medicinal chemists may explore modifications to enhance its pharmacological properties .
Biological Assays
Researchers can employ this compound in biological assays to study its effects on specific cellular processes. Its unique structure provides opportunities for exploring novel pathways and interactions .
作用機序
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Safety and Hazards
将来の方向性
The future research directions for this compound could involve further studies to understand its synthesis, properties, and potential applications. This might include exploring its reactivity under different conditions, investigating its potential uses, and studying its behavior in biological systems .
特性
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-4-8-16(9-5-14)22-19(24)13-26-20-21-12-18(23(20)2)15-6-10-17(25-3)11-7-15/h4-12H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTSYPWZYVGHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-methyl 2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2821630.png)

![4-(Oxolane-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2821634.png)
![3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2821635.png)
![S-((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl) ethanethioate](/img/structure/B2821636.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2821637.png)

![N-[(2-Methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2821639.png)
![8-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2821640.png)

![(E)-2-amino-N-(2,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2821642.png)

![3-(3-chlorobenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2821649.png)
